molecular formula C14H12BrNO2 B5590971 2-[(4-bromobenzyl)oxy]benzaldehyde oxime

2-[(4-bromobenzyl)oxy]benzaldehyde oxime

Cat. No.: B5590971
M. Wt: 306.15 g/mol
InChI Key: OKSXDSIHQDPMLV-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromobenzyl)oxy]benzaldehyde oxime is a useful research compound. Its molecular formula is C14H12BrNO2 and its molecular weight is 306.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.00514 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Spectral Analysis

The compound 2-[(4-bromobenzyl)oxy]benzaldehyde oxime and its derivatives are synthesized and characterized using various spectroscopic techniques. These compounds are analyzed for their structural conformations and molecular properties, providing insights into their potential applications in chemical research and material science. This research highlights the importance of these compounds in understanding molecular interactions and the design of functional materials (Balachander & Manimekalai, 2017).

Catalytic Applications

Research on substituted 2-bromobenzaldehydes, synthesized from benzaldehydes through a sequence involving palladium-catalyzed ortho-bromination, explores their utility in organic synthesis. These compounds serve as intermediates in the synthesis of other chemically significant compounds, demonstrating their role in catalytic processes and synthetic chemistry (Dubost et al., 2011).

Plant Growth Regulation

Benzaldehyde O-alkyloximes, including derivatives of this compound, exhibit biological activities that influence plant growth. These compounds are investigated for their phytotoxic activity and their potential use as plant growth regulators, highlighting their applications in agriculture and botanical research (Yoshikawa & Doi, 1998).

Material Science and Polymer Chemistry

The oxime-substituted compounds are studied for their ability to form non-covalent hydrogen bonding in solid states, leading to the formation of polymers with unique properties. This research contributes to material science by providing insights into the design of new polymeric materials with potential applications in various industries (Köcher et al., 2008).

Environmental Chemistry

The compound's derivatives are also explored in environmental chemistry, particularly in the study of atmospheric reaction products of aromatic hydrocarbons. Understanding the transformation and degradation products of these compounds in the environment is crucial for assessing their impact on air quality and developing strategies for pollution control (Obermeyer et al., 2009).

Antioxidant Activities

Research on bromophenols, similar in structure to this compound, demonstrates their potent antioxidant activities. These studies are significant in the context of health sciences and pharmacology, where antioxidants play a crucial role in combating oxidative stress-related diseases (Olsen et al., 2013).

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

(NE)-N-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c15-13-7-5-11(6-8-13)10-18-14-4-2-1-3-12(14)9-16-17/h1-9,17H,10H2/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSXDSIHQDPMLV-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.